

# AxI-IN-18 in 3D Cell Culture Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

The receptor tyrosine kinase AXL is a critical mediator of cancer progression, metastasis, and therapeutic resistance.[1][2][3][4][5] Its overexpression is linked to poor prognosis in numerous malignancies.[5] **AxI-IN-18** is a potent and highly selective second-generation AXL inhibitor that has demonstrated significant anti-proliferative, pro-apoptotic, and anti-invasive effects in traditional 2D cell culture and in vivo xenograft models. Three-dimensional (3D) cell culture models, such as tumor spheroids, more accurately recapitulate the complex tumor microenvironment, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers, offering a more predictive platform for evaluating anticancer therapeutics. [6][7][8]

This document provides detailed application notes and protocols for the utilization of **AxI-IN-18** in 3D cell culture models, enabling researchers to effectively assess its therapeutic potential in a physiologically relevant context. While direct studies on **AxI-IN-18** in 3D models are emerging, the protocols and expected outcomes are based on established methodologies for 3D cell culture and studies with other potent AXL inhibitors.

# **Mechanism of Action and Signaling Pathway**

**AxI-IN-18** is a potent, selective, and orally bioavailable small-molecule inhibitor of AXL kinase. In biochemical assays, **AxI-IN-18** exhibits an IC50 of 1.1 nM for AXL, demonstrating high







selectivity over other kinases.[9] By binding to the ATP-binding pocket of the AXL kinase domain, **AxI-IN-18** blocks its autophosphorylation and subsequent activation of downstream signaling pathways.

The AXL signaling cascade is initiated by its ligand, Gas6 (Growth arrest-specific 6).[2][3] Upon Gas6 binding, AXL homodimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate multiple downstream pathways crucial for cancer cell survival, proliferation, migration, and invasion. These include the PI3K/AKT, MAPK/ERK, and NF-kB pathways.[1][5][10] AXL signaling is also heavily implicated in the epithelial-to-mesenchymal transition (EMT), a key process in metastasis and drug resistance.[5]





Click to download full resolution via product page

Fig 1. AXL Signaling Pathway and Inhibition by AxI-IN-18.

## **Quantitative Data Summary**



The following tables summarize expected quantitative data from treating 3D spheroid models with AXL inhibitors, based on published studies with compounds like TP-0903.[11][12] Researchers should generate similar data for **AxI-IN-18** to characterize its potency and efficacy in 3D models.

Table 1: IC50 Values of AXL Inhibitors in 2D vs. 3D Cell Culture Models

| Cell Line               | Culture Model           | AXL Inhibitor         | IC50 (nM)                                  | Reference |
|-------------------------|-------------------------|-----------------------|--------------------------------------------|-----------|
| HCT-8 (Colon)           | 3D Spheroid             | TP-0903               | 1 - 100 (dose-<br>dependent<br>inhibition) | [11][12]  |
| LN229<br>(Glioblastoma) | 3D Spheroid<br>Invasion | Bemcentinib (5<br>μM) | Significant inhibition                     | [1]       |
| Various                 | 2D Monolayer            | AxI-IN-18             | 1.1 (biochemical)                          | [9]       |

Note: IC50 values are typically higher in 3D models compared to 2D models due to factors like drug penetration and altered cell physiology.[6][8]

Table 2: Effect of AXL Inhibitors on 3D Spheroid Size and Viability

| Cell Line           | Treatment | Concentrati<br>on | Duration         | %<br>Reduction<br>in Spheroid<br>Volume | % Reduction in Viability (e.g., ATP content) |
|---------------------|-----------|-------------------|------------------|-----------------------------------------|----------------------------------------------|
| НСТ-8               | TP-0903   | 100 nM            | 72h              | To be determined                        | Significant                                  |
| [Your Cell<br>Line] | AxI-IN-18 | [Dose Range]      | [Time<br>Course] | [Experimental<br>Data]                  | [Experimental<br>Data]                       |

## **Experimental Protocols**



# Protocol 1: 3D Spheroid Formation using the Hanging Drop Method

This method is suitable for generating single, uniform spheroids.

#### Materials:

- Cell culture medium
- Fetal Bovine Serum (FBS)
- Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)
- 10 cm non-tissue culture treated petri dishes
- · Multi-channel pipette

#### Procedure:

- Culture cells of interest to ~80% confluency.
- Trypsinize and resuspend cells to create a single-cell suspension.
- Count cells and dilute to a final concentration of 50,000 to 250,000 cells/mL (optimization may be required).
- Using a multi-channel pipette, dispense 20  $\mu$ L drops of the cell suspension onto the inside of a 10 cm petri dish lid.[13]
- Add 5-10 mL of sterile PBS to the bottom of the petri dish to create a humidified chamber.
   [13][14]
- Carefully invert the lid and place it onto the dish.
- Incubate at 37°C and 5% CO2 for 48-72 hours, allowing spheroids to form via gravitational aggregation.[13]



# Protocol 2: 3D Spheroid Formation using Ultra-Low Attachment (ULA) Plates

This method is ideal for higher throughput spheroid generation and analysis.

#### Materials:

- 96-well or 384-well round-bottom ultra-low attachment (ULA) spheroid microplates
- · Cell culture medium
- Single-cell suspension of desired cells

#### Procedure:

- Prepare a single-cell suspension at a concentration of 1,000 to 10,000 cells per 100 μL (for 96-well plates; requires optimization).[15]
- Dispense 100 μL of the cell suspension into each well of the ULA plate.
- Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.
- Incubate at 37°C and 5% CO2. Spheroids will typically form within 24-72 hours.[15]

# Protocol 3: AxI-IN-18 Treatment and Viability Assessment

#### Materials:

- Pre-formed spheroids in ULA plates
- AxI-IN-18 stock solution (in DMSO)
- · Cell culture medium
- CellTiter-Glo® 3D Cell Viability Assay kit or similar







Plate reader with luminescence detection

#### Procedure:

- Drug Preparation: Prepare a serial dilution of **AxI-IN-18** in cell culture medium at 2x the final desired concentration. Include a vehicle control (DMSO) at the same concentration as the highest **AxI-IN-18** dose.
- Treatment: Carefully remove 50% of the medium from each well containing a spheroid and replace it with an equal volume of the 2x drug solution. This minimizes spheroid disturbance.
- Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
- Spheroid Imaging (Optional): At each time point, capture brightfield images of the spheroids using an inverted microscope to monitor changes in size and morphology. Spheroid diameter or volume can be quantified using image analysis software.
- Viability Assay (Endpoint): a. Allow the plate to equilibrate to room temperature for 30 minutes. b. Add CellTiter-Glo® 3D reagent to each well according to the manufacturer's protocol (typically a volume equal to the medium in the well).[7][16] c. Lyse the spheroids by shaking the plate on an orbital shaker for 5 minutes.[15] d. Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal. e. Measure luminescence using a plate reader. f. Calculate IC50 values by plotting the normalized luminescence signal against the log of the AxI-IN-18 concentration and fitting to a four-parameter logistic curve.





Click to download full resolution via product page

Fig 2. Experimental Workflow for AxI-IN-18 Testing in 3D Spheroids.



## **Protocol 4: Spheroid Invasion Assay**

This assay assesses the effect of **AxI-IN-18** on the invasive capacity of cancer cells in a 3D matrix.

#### Materials:

- Pre-formed spheroids
- Extracellular matrix (ECM) gel (e.g., Matrigel®)
- Serum-free cell culture medium
- 96-well plate
- Inverted microscope with imaging capabilities

#### Procedure:

- Thaw the ECM gel on ice. Dilute to the desired concentration with cold serum-free medium.
- Coat the wells of a 96-well plate with a thin layer of the ECM gel and allow it to solidify at 37°C.
- Carefully transfer individual spheroids from the ULA plate into the center of the ECM-coated wells.
- Overlay the spheroids with another layer of ECM gel containing the desired concentration of AxI-IN-18 or vehicle control.
- Allow the top layer to solidify at 37°C.
- Add cell culture medium (with or without chemoattractant, and containing AxI-IN-18 or vehicle) to each well.
- Incubate and acquire images at regular intervals (e.g., 0, 24, 48, 72 hours).
- Quantify invasion by measuring the area of cell migration out from the central spheroid core using image analysis software.



### Conclusion

The use of 3D cell culture models is indispensable for the preclinical evaluation of novel cancer therapeutics. **AxI-IN-18**, as a potent AXL inhibitor, is a promising candidate for targeting AXL-driven malignancies. The protocols and application notes provided herein offer a comprehensive framework for researchers to investigate the efficacy of **AxI-IN-18** in physiologically relevant 3D spheroid models, facilitating a more accurate assessment of its potential as a clinical candidate. Through rigorous quantitative analysis of its effects on spheroid growth, viability, and invasion, the therapeutic value of **AxI-IN-18** can be thoroughly characterized.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. AXL Inhibitor TP-0903 Reduces Metastasis and Therapy Resistance in Pancreatic Cancer
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AXL inhibitor TP-0903 reduces metastasis and therapy resistance in pancreatic cancer -PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. AXL Inhibitors: Status of Clinical Development PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpbs.com [ijpbs.com]
- 7. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 8. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures PMC [pmc.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]



- 12. RNAi Screen Identifies AXL Inhibition Combined with Cannabinoid WIN55212-2 as a Potential Strategy for Cancer Treatment PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Image-based 3D cell culture cytotoxicity assay [protocols.io]
- 15. corning.com [corning.com]
- 16. Cell Culture Automation for 3D Spheroids Assays with CellXpress.ai [moleculardevices.com]
- To cite this document: BenchChem. [Axl-IN-18 in 3D Cell Culture Models: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12367018#axl-in-18-in-3d-cell-culture-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com